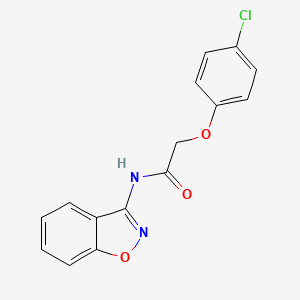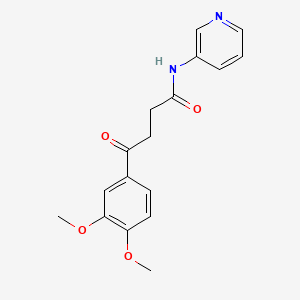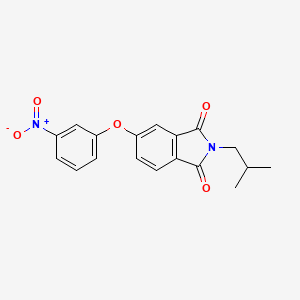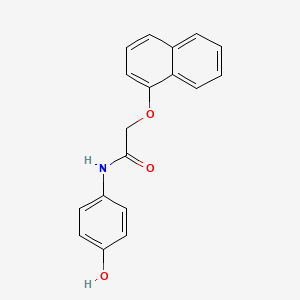![molecular formula C14H14ClN3O B5830690 N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, commonly known as CPEU, is a chemical compound that has been extensively studied for its potential use in scientific research. CPEU is a potent inhibitor of protein kinase CK2, an enzyme that is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
CPEU inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its target proteins. CK2 is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, CPEU can modulate these processes, making it a potential therapeutic agent for a wide range of diseases.
Biochemical and Physiological Effects:
CPEU has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth of cancer cells, bacteria, and fungi, as well as modulate cellular processes such as cell growth, differentiation, and apoptosis. CPEU has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a wide range of diseases.
実験室実験の利点と制限
CPEU has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. It is also a potent inhibitor of CK2, making it a useful tool compound for studying the role of CK2 in cellular processes. However, CPEU does have some limitations. It is a relatively non-specific inhibitor, meaning that it can inhibit other kinases in addition to CK2. This can make it difficult to interpret the results of experiments using CPEU. Additionally, CPEU has poor solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on CPEU. One area of interest is the development of more specific inhibitors of CK2. This could help to overcome some of the limitations of CPEU and provide more precise tools for studying the role of CK2 in cellular processes. Another area of interest is the development of CPEU derivatives with improved solubility and pharmacokinetic properties. This could help to improve the efficacy and safety of CPEU as a potential therapeutic agent. Finally, there is interest in exploring the potential use of CPEU in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
CPEU can be synthesized by reacting 2-chloroaniline with 2-(4-pyridinyl)ethyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CPEU. The synthesis of CPEU has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
科学的研究の応用
CPEU has been extensively studied for its potential use as a tool compound in scientific research. It is a potent inhibitor of CK2, an enzyme that is involved in a wide range of cellular processes. CK2 has been implicated in the development of cancer, and CPEU has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPEU has also been shown to inhibit the growth of other types of cells, including bacteria and fungi, making it a potential antimicrobial agent.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-1-2-4-13(12)18-14(19)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPWTHRTHRIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


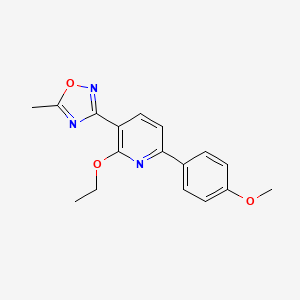
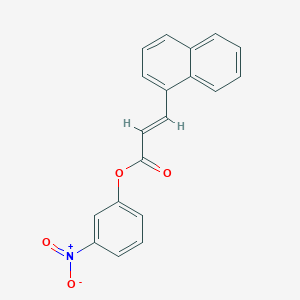
![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
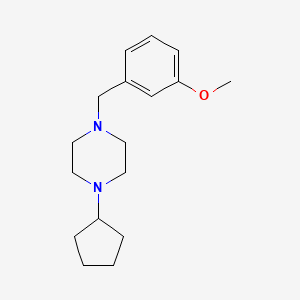
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
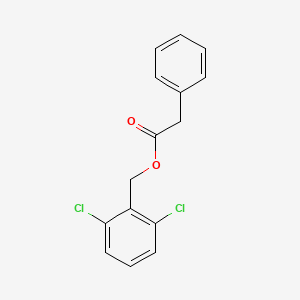
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)

